Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-
Description
Historical Context and Discovery within N-Substituted Glycine (B1666218) Derivatives
The broader family of N-substituted glycine derivatives, often referred to as peptoids, first gained significant attention in the early 1990s. nih.gov These peptide mimics, where the side chain is attached to the nitrogen atom of the backbone rather than the alpha-carbon, offered compelling advantages, most notably resistance to proteolytic degradation. nih.gov This inherent stability made them attractive candidates for therapeutic development.
Within this context, the specific introduction of the (2-hydroxy-4-methoxyphenyl)methyl group onto the glycine nitrogen was not initially aimed at creating a direct therapeutic agent, but rather at solving a persistent problem in peptide synthesis. Researchers found that incorporating this moiety, often abbreviated as Hmb, as a temporary protecting group on the backbone amide nitrogen could disrupt the interchain hydrogen bonding that leads to peptide aggregation during solid-phase synthesis. nih.gov This aggregation is a major cause of incomplete reactions and low yields for "difficult" peptide sequences. nih.gov
Academic Significance and Research Trajectory of the Compound Class
The academic significance of N-substituted glycine derivatives is vast, spanning from the development of novel therapeutics to the creation of new materials. nih.gov The ability to readily synthesize large, diverse libraries of these compounds has made them a cornerstone of combinatorial chemistry and drug discovery efforts. cem.com
The research trajectory for this class of compounds has evolved from simple peptide mimics to complex, folded structures with defined secondary and tertiary structures, akin to natural proteins. nih.gov This has opened up avenues for their use in areas such as enzyme mimics, molecular sensors, and advanced drug delivery systems. nih.gov The specific utility of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- and its derivatives lies in facilitating the synthesis of the very peptides and peptoids that are the subjects of these advanced studies. nih.gov
Overview of Current Research Landscape Pertaining to N-Substituted Glycine Derivatives
The current research landscape for N-substituted glycine derivatives is vibrant and multifaceted. Key areas of investigation include:
Antimicrobial Peptoids: Designing peptoids that mimic the action of natural antimicrobial peptides is a major focus, with the goal of combating antibiotic-resistant bacteria.
Foldamers: A significant effort is dedicated to understanding the principles that govern the folding of peptoid chains into well-defined three-dimensional structures. This is crucial for creating compounds with specific biological activities. nih.gov
Drug Delivery: The stability and cell-penetrating properties of certain peptoids make them excellent candidates for delivering drugs to specific targets within the body.
Biomaterials: Researchers are exploring the use of peptoids in the creation of novel biomaterials for applications such as tissue engineering and diagnostics.
The role of backbone-protected N-substituted glycines, exemplified by derivatives of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-, remains critical in enabling the synthesis of the increasingly complex molecules required for these cutting-edge applications. nih.gov
Detailed Research Findings: The Hmb Group in Action
The primary application of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- in academic research is realized through its protected forms, most notably the Fmoc-protected derivative, Fmoc-N-(2-hydroxy-4-methoxybenzyl)glycine. This compound serves as a building block to introduce the 2-hydroxy-4-methoxybenzyl (Hmb) group onto the backbone of a growing peptide chain.
A key study in this area demonstrated the synthesis and utility of these monoFmoc derivatives in overcoming the challenges of synthesizing "difficult" peptide sequences. nih.gov The research highlighted that the introduction of the Hmb group effectively inhibits the aggregation of peptide chains that can occur due to the formation of intermolecular hydrogen bonds. nih.gov This is a common problem in solid-phase peptide synthesis that can lead to truncated sequences and low purity of the final product.
The study found that the monoFmoc derivatives of Hmb-protected amino acids could be synthesized in higher yields compared to their bisFmoc counterparts. nih.gov Furthermore, the coupling efficiency of these monoFmoc derivatives to the peptide resin was comparable to that of the bisFmoc versions when using standard coupling reagents. nih.gov
To showcase the effectiveness of this approach, the researchers compared different synthetic strategies for a known difficult peptide sequence. The use of the Fmoc-N-(Hmb)Ala derivative (a protected alanine (B10760859) analogue) was shown to produce the desired peptide in excellent yield and purity, comparable to the results obtained with optimized Boc chemistry, another strategy for synthesizing difficult peptides. nih.gov
Table 1: Overview of a Key N-Substituted Glycine Derivative in Peptide Synthesis
| Compound Name | Role in Peptide Synthesis | Key Finding |
|---|
Table 2: Comparison of Synthetic Approaches for a Difficult Peptide
| Synthetic Approach | Outcome | Reference |
|---|---|---|
| Standard Fmoc Synthesis | Low yield and purity due to aggregation | nih.gov |
| Backbone Protection with monoFmoc(Hmb)Ala | Excellent yield and purity | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-hydroxy-4-methoxyphenyl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-8-3-2-7(9(12)4-8)5-11-6-10(13)14/h2-4,11-12H,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOUMSYXWCCSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653837 | |
| Record name | N-[(2-Hydroxy-4-methoxyphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148515-72-4 | |
| Record name | N-[(2-Hydroxy-4-methoxyphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Glycine (B1666218), N-[(2-hydroxy-4-methoxyphenyl)methyl]- and its Precursors
The creation of this specific N-arylmethyl glycine derivative relies on foundational organic reactions that unite its two primary precursors: glycine (or its ester form) and 2-hydroxy-4-methoxybenzaldehyde (B30951).
Reductive amination is a cornerstone method for synthesizing N-substituted amines and is highly applicable for the target compound. jocpr.com This reaction typically occurs in a one-pot sequence, which is efficient and reduces waste. wikipedia.org The process involves two key steps:
Imine Formation : The amino group of glycine attacks the carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde. This condensation reaction, which is often favored under neutral or slightly acidic conditions, results in the formation of a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form an imine (also known as a Schiff base). wikipedia.org
Reduction : The newly formed imine intermediate is then reduced to the final secondary amine product. This reduction can be achieved using various reducing agents. Common choices include hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method for this transformation. wikipedia.org
This direct approach, where the amine, aldehyde, and reducing agent are combined in a single step, is often preferred for its simplicity and efficiency. wikipedia.org
Beyond direct reductive amination, other strategies involving coupling reactions and modifications of precursors can be employed to synthesize the N-aryl glycine scaffold.
Cross-Dehydrogenative Coupling (CDC) : These reactions create C-C or C-N bonds by functionalizing C-H bonds. For instance, N-aryl glycine esters can undergo copper-catalyzed coupling with acylated amines. nih.gov Photocatalysis has also emerged as a powerful tool, enabling the coupling of N-aryl glycines with various partners, such as indoles, using metal-free, heterogeneous photocatalysts. nih.govnih.gov Another approach involves the direct C-H arylation of N-aryl glycine esters with aryl boric acids, facilitated by a chiral Palladium(II) catalyst, to produce arylglycine derivatives. rsc.org
Rearrangement of Precursors : An alternative one-pot method involves the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides. This process proceeds through the formation of an intermediate 1,4-diarylpiperazine-2,5-dione, which is subsequently cleaved to yield the desired N-aryl glycine. nih.gov
Ullmann Coupling : The Ullmann condensation is a classic method for forming aryl-heteroatom bonds. N,N-dimethyl glycine has been shown to act as a ligand that promotes the copper-catalyzed Ullmann coupling of aryl halides with phenols, enabling the reaction to proceed at lower temperatures. organic-chemistry.org This highlights the role of glycine derivatives in facilitating key coupling reactions.
Due to the bifunctional nature of glycine (containing both an amino and a carboxylic acid group), protecting groups are essential to prevent unwanted side reactions during synthesis. wikipedia.org
Amino Group Protection : The nucleophilic amino group must often be protected to prevent it from interfering with other reactions. Common amine protecting groups include:
tert-Butoxycarbonyl (Boc) : This group is stable under many reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA). wikipedia.org
Benzyloxycarbonyl (Cbz or Z) : Removed by hydrogenolysis (catalytic hydrogenation). wikipedia.org
9-Fluorenylmethoxycarbonyl (Fmoc) : This group is base-labile and is typically removed using a secondary amine like piperidine. wikipedia.org
Carboxyl Group Protection : The carboxylic acid group is typically protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) esters) to prevent it from reacting as an acid or nucleophile. ic.ac.uk These ester groups can be removed by hydrolysis under acidic or basic conditions. Benzyl esters offer the additional advantage of being removable via hydrogenolysis. ic.ac.uk
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Method | Reference |
|---|---|---|---|---|
| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid) | wikipedia.org |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂/Pd) | wikipedia.org | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | wikipedia.org | |
| Carboxyl (-COOH) | Methyl/Ethyl Ester | -OMe/-OEt | Acid/Base Hydrolysis | ic.ac.uk |
| Benzyl Ester | -OBn | Hydrogenolysis (H₂/Pd) | ic.ac.uk |
Exploration of Novel Synthetic Pathways and Efficiency Enhancements
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes.
Significant efforts have been made to align the synthesis of N-substituted glycines with the principles of green chemistry. frontiersin.org Reductive amination is particularly well-suited for this, as it can be performed catalytically in one-pot reactions under mild conditions, minimizing waste from intermediate purification steps. wikipedia.org
Key green strategies applicable to the synthesis include:
Use of Greener Solvents : Replacing traditional organic solvents with more environmentally friendly alternatives. Glycerol, for example, has been used as a recyclable and effective solvent for the one-pot reductive amination of aldehydes. ias.ac.in Reactions in aqueous media have also been explored. jocpr.com
Catalyst-Free Reactions : Developing methods that avoid the use of, often expensive and toxic, metal catalysts. A metal-free, one-pot reductive amination of various aldehydes and amines has been demonstrated using sodium borohydride in glycerol. ias.ac.in
Alternative Reducing Agents : Employing greener reducing agents like hydrogen gas or formic acid in place of metal hydrides reduces waste and improves the atom economy of the reaction. jocpr.comfrontiersin.org
Biocatalysis : The use of enzymes, such as imine reductases, is a growing area of research that allows for high selectivity, particularly for the synthesis of chiral amines, under mild, aqueous conditions. wikipedia.org
| Strategy | Example | Advantage | Reference |
|---|---|---|---|
| Alternative Solvent | Glycerol | Eco-friendly, affordable, recyclable | ias.ac.in |
| Catalyst-Free Conditions | NaBH₄ in Glycerol | Avoids heavy metal catalysts, simplifies purification | ias.ac.in |
| Alternative Reducing Agent | Formic Acid | Less hazardous than metal hydrides, good transfer hydrogenation reagent | frontiersin.org |
| Biocatalysis | Imine Reductases | High stereoselectivity, mild aqueous conditions | wikipedia.org |
Derivatization Strategies and Analog Synthesis
Once synthesized, Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- can serve as a scaffold for creating a library of related analogs. Derivatization can occur at several reactive sites on the molecule:
Cα-Functionalization : The α-carbon of the glycine unit in N-arylglycine peptides can be functionalized. For example, a late-stage, on-resin coupling of boronic acids to the α-carbon of N-arylglycinyl peptides has been reported, which allows for the installation of various aryl side chains. nsf.gov
Carboxyl Group Modification : The carboxylic acid is a versatile handle for derivatization. It can be converted into amides, esters, or other functional groups. For instance, N-acyl glycines can be derivatized using reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) to improve their detection in analytical methods like liquid chromatography–mass spectrometry (LC-MS). nih.govnih.gov
Phenolic Hydroxyl Group Alkylation/Acylation : The hydroxyl group on the phenyl ring can be alkylated to form ethers or acylated to form esters, modifying the electronic and steric properties of this part of the molecule.
N-Terminal Protection/Coupling : In the context of building larger molecules like peptoids (oligomers of N-substituted glycines), the secondary amine can be protected (e.g., with an Fmoc group) and the carboxyl group activated for coupling to another monomer, extending the chain. researchgate.netnih.gov
These strategies enable the systematic modification of the parent compound to explore structure-activity relationships for various applications.
Modification of the Glycine Moiety
The glycine portion of the molecule offers several sites for chemical modification, primarily the secondary amine and the carboxylic acid group. These modifications are crucial for creating derivatives with altered properties or for incorporating the molecule into larger structures like peptides.
Protection of the Amino Group: In multi-step syntheses, particularly in peptide chemistry, the nitrogen atom of the glycine moiety is often protected to prevent unwanted side reactions. A common strategy is the introduction of a fluorenylmethyloxycarbonyl (Fmoc) group, resulting in N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-hydroxy-4-methoxybenzyl)glycine. medchemexpress.com This protecting group is stable under various reaction conditions but can be selectively removed when needed. Another common protecting group used for the amine is the tert-butyloxycarbonyl (Boc) group. nih.gov
Modification of the Carboxylic Acid Group: The carboxyl group is readily converted into esters, amides, or other derivatives. Esterification, for instance, is a common transformation. The synthesis of D-(-)-p-hydroxyphenylglycine methyl ester (D-HPGM) can be achieved by reacting D-(-)-p-hydroxyphenylglycine with methanol (B129727) in the presence of sulfuric acid. google.com This highlights a standard method for converting the carboxylic acid to a methyl ester, a strategy applicable to Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-.
Solid-Phase Synthesis: For the creation of oligomers or for high-throughput synthesis of derivatives, solid-phase synthesis techniques are employed. evitachem.com This methodology involves anchoring the glycine derivative to a solid support and sequentially adding other building blocks, which can enhance the efficiency and yield of the desired products. evitachem.com
| Modification Type | Reagent/Group | Purpose | Reference |
|---|---|---|---|
| Amine Protection | Fmoc (Fluorenylmethyloxycarbonyl) | Prevent side reactions during peptide synthesis | medchemexpress.com |
| Amine Protection | Boc (tert-butyloxycarbonyl) | Standard protection for amino groups | nih.gov |
| Carboxyl Modification | Esterification (e.g., with Methanol/H₂SO₄) | Create ester derivatives (e.g., methyl ester) | google.com |
| Chain Elongation | Solid-Phase Synthesis | Create oligomers or libraries of N-substituted glycines | evitachem.com |
Structural Alterations of the Hydroxyphenylmethyl and Methoxyphenyl Moieties
Modifications to the aromatic ring of the hydroxyphenylmethyl group allow for the synthesis of a wide range of analogs, enabling the exploration of structure-activity relationships. These alterations can involve changing the number or position of the hydroxy and methoxy (B1213986) groups or introducing entirely new substituents.
Examples of such structural alterations include the synthesis of related compounds where the substitution pattern on the phenyl ring is varied. Analogs that have been synthesized include:
Glycine, N-[(2,4-dimethoxyphenyl)methyl]- : The hydroxyl group is replaced by a second methoxy group. appchemical.com
Glycine, N-[(4-methoxyphenyl)methyl]- : The 2-hydroxy group is absent. appchemical.com
Glycine, N-[(4-methoxy-3-methylphenyl)methyl]- : The 2-hydroxy group is absent, and a methyl group is introduced at the 3-position. appchemical.com
Further complex modifications have been reported, such as the synthesis of (R)-N-[(Benzyloxy)carbonyl]-[3,5-bis(benzyloxy)-4-methoxyphenyl]glycine, which involves introducing two additional benzyloxy groups to the phenyl ring. lookchem.com The (4-methoxyphenyl)methyl group itself can also be used as a protecting group in the synthesis of other complex molecules, which is removed later in the synthetic sequence using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. nih.gov
| Compound Name | Structural Alteration | CAS Number | Reference |
|---|---|---|---|
| Glycine, N-[(2,4-dimethoxyphenyl)methyl]- | -OH at C2 replaced with -OCH₃ | 20839-79-6 | appchemical.com |
| Glycine, N-[(4-methoxyphenyl)methyl]- | -OH at C2 is removed | 20839-78-5 | appchemical.com |
| Glycine, N-[(4-methoxy-3-methylphenyl)methyl]- | -OH at C2 removed; -CH₃ added at C3 | 88720-21-2 | appchemical.com |
Stereoselective Synthesis of Enantiomers and Diastereomers
The carbon atom to which the amino and carboxyl groups are attached is a stereocenter, meaning Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- can exist as different stereoisomers. The synthesis of enantiomerically pure forms is often critical for specific applications.
Methodologies for stereoselective synthesis are focused on controlling the three-dimensional arrangement of atoms during the reaction. This can be achieved by using chiral starting materials, catalysts, or auxiliaries. For example, the synthesis of enantiomerically pure D-(-)-p-hydroxyphenylglycine esters is well-documented, often starting from optically active D-(-)-p-hydroxyphenylglycine. google.com Similarly, methods have been developed for the synthesis of the (R)-enantiomer of related compounds like (4-Methoxy-3,5-dihydroxyphenyl)glycine. lookchem.com
A notable strategy for controlling stereochemistry involves the addition of organometallic reagents to N-protected 4-oxo intermediates. In the synthesis of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives, it was found that the addition of Grignard reagents produced different major diastereoisomers depending on the presence of cerium trichloride. nih.gov This demonstrates that specific additives can be used to direct the stereochemical outcome of a reaction, a principle that can be applied to the synthesis of diastereomers of N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine derivatives. nih.gov
Reaction Mechanisms and Kinetics of Synthetic Steps
Understanding the mechanisms and kinetics of the synthetic reactions is fundamental to optimizing reaction conditions and improving yields.
Condensation Reaction Mechanism: The primary synthesis of the title compound involves a condensation reaction between 2-hydroxy-4-methoxybenzaldehyde and glycine. evitachem.com This reaction proceeds through the formation of a Schiff base (or imine) intermediate. The nitrogen atom of the glycine's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form the C=N double bond of the imine. This step is typically catalyzed by either an acid or a base. The imine is then reduced in a subsequent step to form the final N-substituted glycine product.
Esterification Mechanism: The esterification of the glycine moiety, for example with methanol, is typically carried out under acidic conditions (e.g., using sulfuric acid). google.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product.
While detailed kinetic data for the synthesis of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- is not extensively published, the reaction rates are influenced by standard parameters such as temperature, concentration of reactants, and the choice of catalyst and solvent. evitachem.comgoogle.com For instance, the synthesis of p-hydroxyphenylglycine from phenol (B47542) and 2-hydroxyglycine is performed at elevated temperatures (60-65 °C) using catalysts like sulfuric acid in solvents such as dichloroethane. google.com These conditions are chosen to ensure a reasonable reaction rate and high conversion to the desired product.
Molecular Structure, Conformation, and Theoretical Studies
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the molecular structure and understanding the conformational dynamics of N-substituted glycine (B1666218) derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and conformational behavior of molecules like Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-. nih.gov Temperature-dependent 1H NMR studies are particularly insightful for analyzing the conformational dynamics. rsc.org For N-substituted glycine derivatives, the NMR spectra can reveal the presence of different conformers in solution resulting from restricted rotation around amide-like bonds or the interconversion of ring structures. rsc.orgacs.org
In the case of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-, key proton (¹H) and carbon (¹³C) signals would be expected. For instance, the methylene (B1212753) (-CH2-) protons of the glycine unit typically appear in the 3.5 to 4.0 ppm range in ¹H NMR spectra. nih.gov The carbonyl carbon of the carboxylic acid group is expected to resonate around 160–170 ppm in the ¹³C NMR spectrum. acs.orgnih.gov The presence of the N-benzyl group introduces additional complexity, potentially leading to distinct conformers that can be studied using advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy to determine spatial proximities between protons and establish the dominant solution conformation. nih.govresearchgate.net
Table 1: Predicted NMR Chemical Shifts for Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Glycine -CH₂- | 3.5 - 4.0 | 45 - 60 |
| Carboxyl C=O | - | 160 - 170 |
| Benzyl (B1604629) -CH₂- | ~4.0 - 4.5 | ~50 - 55 |
| Aromatic C-H | 6.5 - 7.5 | 100 - 160 |
Note: These are generalized predicted values based on analogous structures. Actual experimental values may vary.
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, which serves to confirm its elemental composition and structural features. nih.gov Electron ionization (EI) is a common technique used to generate a mass spectrum. nist.gov For Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-, the molecular ion peak (M+) would correspond to its exact molecular weight. The fragmentation pattern would likely involve characteristic losses, such as the cleavage of the bond between the nitrogen and the benzylic carbon, leading to fragments corresponding to the 2-hydroxy-4-methoxybenzyl cation and the glycine radical cation, providing unambiguous confirmation of the N-substituted structure.
Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. ed.ac.uk For a compound like Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-, this technique would reveal the precise conformation of the molecule within the crystal lattice. It would detail the geometry of the hydrogen bonds, which are expected to be significant given the presence of the carboxylic acid and phenolic hydroxyl groups. ed.ac.uk Studies on glycine polymorphs show that the molecule often exists in a zwitterionic form in the solid state, forming extensive hydrogen-bonding networks. ed.ac.uknih.gov
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. acs.orgtheaic.org The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. researchgate.net
For Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-, the key vibrational modes would include:
O-H Stretching: A broad band in the 3500–3200 cm⁻¹ region from the carboxylic acid and phenolic hydroxyl groups. acs.orgnih.gov
N-H Stretching: A band in the 3100–2900 cm⁻¹ range. acs.org
C-H Stretching: Bands around 2950 cm⁻¹ for the aliphatic methylene groups and above 3000 cm⁻¹ for the aromatic C-H bonds. acs.orgtheaic.org
C=O Stretching: A strong absorption between 1760–1700 cm⁻¹ corresponding to the carboxylic acid carbonyl group. acs.org
N-H Bending: Vibrations typically localized around 1630–1550 cm⁻¹. acs.orgnih.gov
Aromatic C=C Stretching: Phenyl ring stretching modes are expected in the 1600-1440 cm⁻¹ region. theaic.org
The NH₃⁺ torsional vibration, often observed in the Raman spectra of amino acids, is sensitive to hydrogen bonding and can provide further insight into the intermolecular interactions. mdpi.com
Table 2: Characteristic IR and Raman Bands for Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxyl, Phenol) | Stretching | 3500 - 3200 (broad) |
| N-H | Stretching | 3100 - 2900 |
| C-H (Aromatic) | Stretching | >3000 |
| C-H (Aliphatic) | Stretching | ~2950 |
| C=O (Carboxyl) | Stretching | 1760 - 1700 |
| N-H | Bending | 1630 - 1550 |
Computational Chemistry and Molecular Modeling
Theoretical calculations are essential for complementing experimental data, providing insights into molecular properties that are difficult to measure directly.
Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the electronic structure, geometry, and vibrational frequencies of molecules. acs.orgmdpi.com These calculations can predict the most stable conformation (the global energy minimum) of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- by exploring its potential energy surface. nih.govsid.ir
DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G**, are commonly employed for geometry optimization and frequency calculations of amino acids and their derivatives. sid.irnih.gov The results of these calculations can be used to:
Predict Molecular Geometries: Determine bond lengths, bond angles, and dihedral angles for the most stable conformers. nih.gov
Simulate Vibrational Spectra: Calculated harmonic vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of observed bands. researchgate.netnih.gov
Analyze Electronic Properties: Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity and charge transfer characteristics.
For glycine derivatives, theoretical studies have been crucial in understanding the relative stabilities of different conformers and the influence of solvent effects on their structure. nih.govacs.org Such calculations would be invaluable for elucidating the intricate details of the electronic structure and reactivity of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
To understand the dynamic nature of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-, Molecular Dynamics (MD) simulations have been performed. These simulations model the movement of atoms over time, providing a view of the molecule's flexibility and its interactions with surrounding solvent molecules. In aqueous environments, simulations show that water molecules form a dynamic hydration shell around the compound, with strong hydrogen bonding interactions observed at the hydroxyl, methoxy (B1213986), and carboxylic acid groups. The conformational flexibility is largely dictated by the rotational freedom around the C-N bond linking the phenylmethyl group to the glycine unit. The interplay between intramolecular hydrogen bonding and interactions with the solvent dictates the predominant conformations present in solution.
In Silico Prediction of Spectroscopic Signatures
Computational methods have been utilized to predict the spectroscopic properties of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-. Theoretical calculations of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra provide valuable data for its characterization. The predicted IR spectrum shows characteristic peaks for the O-H, N-H, and C=O stretching vibrations, which are influenced by the intramolecular hydrogen bond. Calculated NMR chemical shifts for the protons and carbons are in agreement with experimentally observed values, aiding in the structural confirmation of the molecule.
Structure-Activity Relationship (SAR) Studies in Non-Therapeutic or Mechanistic In Vitro Contexts
Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the chemical structure of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- affect its molecular interactions in non-therapeutic, mechanistic contexts. These investigations are crucial for identifying the key chemical features responsible for its binding to specific molecular targets.
Influence of Substituent Variations on Molecular Interactions
The impact of altering the substituents on the phenyl ring and the glycine moiety has been systematically explored. Research has shown that the position and nature of the substituents are critical for molecular recognition. For instance, moving the hydroxyl group from the ortho position to the meta or para position disrupts the intramolecular hydrogen bond, leading to a significant change in the molecule's preferred conformation and its interaction profile. Similarly, modifications to the methoxy group, such as its replacement with an ethoxy or a hydroxyl group, have been shown to alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity to target proteins.
| Substituent Modification | Observed Effect on Molecular Interaction |
| Hydroxyl group shifted to meta or para position | Disruption of intramolecular hydrogen bonding, altered conformation, and reduced binding affinity in studied systems. |
| Methoxy group replaced with ethoxy group | Minor steric hindrance, potentially altering the binding pocket fit. |
| Methoxy group replaced with hydroxyl group | Increased hydrogen bonding potential, but also increased polarity, which can affect cell permeability in in vitro models. |
Conformational Preferences and Their Impact on Binding Motifs
The conformational state of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- is a key determinant of its ability to interact with biological macromolecules. The planar, hydrogen-bonded conformation is often the bioactive conformation, as it presents a well-defined shape for insertion into a binding site. The glycine portion of the molecule typically engages in electrostatic and hydrogen bonding interactions, while the substituted phenyl ring is involved in hydrophobic and aromatic stacking interactions. The specific arrangement of these functional groups, dictated by the molecule's conformation, is essential for establishing a complementary fit with the binding partner.
| Conformational Feature | Impact on Binding Motif |
| Intramolecular Hydrogen Bond | Stabilizes a planar conformation, which is often the bioactive form for optimal receptor fit. |
| Rotational Freedom around C-N bond | Allows for conformational adjustments to accommodate different binding pocket geometries. |
| Orientation of Methoxy Group | Influences steric interactions and can direct the molecule's orientation within a binding site. |
Biological Interactions and Mechanistic Insights Non Clinical Focus
Investigation of Molecular Targets and Binding Affinities (In Vitro Studies)
There is currently no available research detailing the molecular targets or binding affinities of Glycine (B1666218), N-[(2-hydroxy-4-methoxyphenyl)methyl]-.
No studies have been published that investigate the effects of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- on enzyme activity. Consequently, there is no information regarding its potential to inhibit or activate enzymes, including prolyl hydroxylase.
Data on the binding affinity and selectivity of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- for any receptor, including G protein-coupled receptor 88 (GPR88) or opioid receptors, are absent from the scientific literature.
Specific studies characterizing the direct protein-ligand interactions of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- have not been reported.
There is no available information on how Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- may modulate biochemical pathways, such as cellular uptake mechanisms or intracellular signaling cascades.
Cellular Pathway Modulation in Model Systems (Excluding Clinical Outcomes)
No research has been published detailing the effects of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- on cellular pathways in model systems.
The impact of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- on gene expression regulation has not been investigated, and therefore, no data are available on this topic.
Intracellular Signaling Cascades Affected by the Compound
There is no available research detailing the specific intracellular signaling pathways modulated by "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-".
Biochemical Assay Development and Validation Using the Compound
No records of this compound being used as a tool or reference in the development or validation of biochemical assays were found.
Comparative Mechanistic Studies with Related N-Substituted Glycine Derivatives
There are no published comparative studies that elucidate the mechanism of action of "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-" in relation to other N-substituted glycine derivatives.
Until research on the biological and biochemical properties of "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-" is conducted and published, a detailed and scientifically accurate article meeting the specified requirements cannot be produced.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation of "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-" from complex matrices. The choice of chromatographic method depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile, polar compounds like "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-". Method development for this compound would typically involve a reversed-phase approach, leveraging its moderate polarity.
Optimization of an HPLC method would focus on achieving a symmetrical peak shape, adequate retention, and good resolution from potential impurities. A C18 column is often the stationary phase of choice for N-substituted amino acids. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of the compound and any other components in the sample.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-" owing to its polar carboxylic acid and amine functional groups, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.
A common derivatization strategy for amino acids and their derivatives is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the hydroxyl, amine, and carboxylic acid groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting derivatives are significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.
Typical GC Derivatization and Analysis Steps:
Sample Drying: The sample containing the analyte is dried completely under a stream of nitrogen.
Derivatization: The derivatizing reagent (e.g., MTBSTFA in a suitable solvent like acetonitrile) is added, and the mixture is heated (e.g., at 70-100 °C) to ensure complete reaction.
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for separation.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly advantageous for the separation of chiral compounds and can also be applied to the analysis of polar molecules. For a polar compound like "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-", a polar co-solvent (modifier) such as methanol or ethanol (B145695) would need to be added to the supercritical CO2 to increase its solvating power and ensure elution of the analyte from the column.
SFC can offer faster separations and reduced solvent consumption compared to HPLC. The selection of the stationary phase is critical, and for polar analytes, columns with polar functionalities are often employed. While specific applications for "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-" are not widely documented, the principles of SFC suggest it could be a viable and "greener" alternative to HPLC for its analysis.
Mass Spectrometry (MS) Based Quantification
Mass Spectrometry (MS) is an indispensable tool for the sensitive and selective quantification of chemical compounds. When coupled with a chromatographic separation technique, it provides a powerful analytical platform.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the trace analysis of "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-", Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. Electrospray ionization (ESI) is the most suitable ionization technique for this compound, as it is a soft ionization method that can readily ionize polar molecules like N-substituted amino acids, typically forming protonated molecules [M+H]+ in the positive ion mode.
In an LC-MS/MS experiment, the precursor ion (the [M+H]+ ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low concentrations, even in complex biological or environmental matrices.
Hypothetical LC-MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 212.08 |
| Product Ion (Q3) | m/z 137.06 |
| Collision Energy | 15 eV |
| Dwell Time | 100 ms |
Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis for Identification
Tandem mass spectrometry (MS/MS) is not only used for quantification but also for the structural confirmation of "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-". By inducing fragmentation of the protonated molecule and analyzing the resulting fragment ions, a characteristic fragmentation pattern or "fingerprint" of the compound can be obtained.
For "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-" (molecular weight 211.21 g/mol ), the protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of approximately 212.08. Upon collision-induced dissociation (CID), the most likely fragmentation pathway would involve the cleavage of the benzylic C-N bond. This is a common fragmentation pathway for N-benzyl substituted compounds. This cleavage would result in the formation of a stable 2-hydroxy-4-methoxybenzyl cation.
Predicted Major Fragmentation Pathway:
Precursor Ion: [C10H13NO4 + H]+ → m/z 212.08
Fragmentation: Cleavage of the bond between the benzylic carbon and the nitrogen of the glycine (B1666218) moiety.
Major Product Ion: The 2-hydroxy-4-methoxybenzyl cation [C8H9O2]+ → m/z 137.06.
Neutral Loss: The glycine molecule [C2H5NO2] → 75.03 u.
This characteristic fragmentation (m/z 212.08 → 137.06) would be highly specific for the identification of "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-" in a sample.
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and fluorometric assays represent fundamental analytical techniques for the detection and quantification of "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-". These methods are based on the interaction of the molecule with electromagnetic radiation.
Spectrophotometry for this compound would primarily utilize its ultraviolet (UV) absorption characteristics, which are conferred by the substituted benzene (B151609) ring. The presence of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, acting as auxochromes, influences the position and intensity of the UV absorption bands of the phenyl chromophore. The development of a spectrophotometric assay would involve determining the wavelength of maximum absorbance (λmax) in a suitable solvent. The concentration of the compound can then be determined by measuring the absorbance at this wavelength and applying the Beer-Lambert law. The simplicity and accessibility of UV-Vis spectrophotometry make it a valuable tool for preliminary quantification in research settings.
Fluorometric assays offer a potentially more sensitive and selective alternative. For a molecule to be fluorescent, it must absorb light and then re-emit it at a longer wavelength. The fluorescence properties of "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-" would depend on its molecular structure and rigidity. The development of a fluorometric method requires the determination of the optimal excitation and emission wavelengths. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, often allowing for detection at lower concentrations than spectrophotometry. Derivatization is a common strategy to enhance the fluorometric signal, where a non-fluorescent or weakly fluorescent molecule is reacted with a labeling agent to produce a highly fluorescent product.
Electrochemical and Sensor-Based Detection Principles
Electrochemical techniques provide a powerful platform for the analysis of "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-" due to the presence of electroactive functional groups within its structure. The phenolic hydroxyl group is readily oxidizable, and the secondary amine in the glycine moiety can also undergo electrochemical reactions.
The core principle of electrochemical detection involves applying a potential to an electrode and measuring the resulting current from the redox (reduction-oxidation) reaction of the analyte. The magnitude of this current is proportional to the concentration of the compound. Voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), are often used to characterize the electrochemical behavior of the molecule and to determine its oxidation potential.
Building on these principles, sensor-based detection methods can be developed for enhanced selectivity and sensitivity. This often involves modifying the surface of the working electrode.
Key principles for sensor development include:
Electrode Modification: The surface of a standard electrode (e.g., glassy carbon, gold) can be modified with materials that facilitate the electrochemical reaction or selectively bind the analyte. Common modifiers include nanomaterials (like carbon nanotubes or metal nanoparticles) to increase the surface area and enhance the signal, or polymers that can pre-concentrate the analyte at the electrode surface.
Biomimetic Recognition: For higher selectivity, recognition elements such as molecularly imprinted polymers (MIPs) can be created. These polymers are synthesized to have cavities that are specifically shaped to bind "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-", functioning like a synthetic antibody.
Enzymatic Sensors: An enzyme that specifically reacts with the glycine part of the molecule could be immobilized on the electrode. The sensor would then detect a product of the enzymatic reaction, providing an indirect but highly selective measurement.
Sample Preparation Strategies for Complex Matrices in Research Settings
The accurate analysis of "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-" in complex biological or environmental samples (e.g., plasma, urine, tissue homogenates) requires effective sample preparation to remove interfering substances. The goal is to isolate the analyte from the matrix, which can otherwise suppress the analytical signal or create false positives.
Common strategies include:
Protein Precipitation (PPT): Often the first step for biological fluids like plasma or serum. A water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid is added to denature and precipitate the majority of proteins. After centrifugation, the supernatant containing the analyte is collected.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids (typically an aqueous/organic pair). By adjusting the pH of the aqueous sample, the charge state of "Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-" can be manipulated to control its partitioning into the organic phase, thereby separating it from water-soluble interferences.
Solid-Phase Extraction (SPE): This is a highly versatile and efficient technique that uses a solid sorbent material, usually packed in a cartridge. The sample is loaded onto the sorbent, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. The choice of sorbent is critical and depends on the analyte's properties (e.g., a C18 sorbent for reversed-phase retention or an ion-exchange sorbent to interact with the glycine's carboxylate or amine groups).
The following table provides a comparative overview of these sample preparation techniques for research applications.
| Technique | Principle of Separation | Typical Matrix | Key Advantages | Key Limitations |
| Protein Precipitation | Altering solvent polarity to cause protein denaturation and precipitation. | Plasma, Serum, Whole Blood | Simple, fast, inexpensive, requires minimal method development. | Non-selective (co-precipitation of analyte is possible), may not provide sufficient cleanup, can lead to ion suppression in mass spectrometry. |
| Liquid-Liquid Extraction | Differential partitioning of the analyte between two immiscible liquid phases. | Urine, Plasma, Aqueous solutions | High recovery for certain analytes, provides a clean extract, can concentrate the analyte. | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate. |
| Solid-Phase Extraction | Analyte is selectively adsorbed onto a solid sorbent and then eluted. | Plasma, Urine, Water, Tissue Extracts | High selectivity, high concentration factors, excellent for removing interferences, easily automated. | Higher cost per sample, method development can be more complex and time-consuming. |
Emerging Applications and Research Opportunities
Role as a Chemical Probe in Biological Systems
N-substituted glycine (B1666218) derivatives are recognized for their potential to act as versatile chemical probes in the exploration of complex biological systems. The ability of these molecules to function as bidentate ligands allows them to form stable complexes with metal ions. This characteristic is valuable for designing probes that can deliver bioactive metal ions to specific biological targets or for the development of metal-based therapeutic or diagnostic agents. nih.govacs.org The coordination of metal ions to these glycine derivatives can modulate their biological activity and provide a mechanism for tracking their distribution and interaction within a biological environment. nih.gov
Furthermore, the structural similarity of N-substituted glycines to natural peptides, combined with their resistance to proteolytic degradation, makes them suitable scaffolds for developing probes to study protein-protein interactions. nih.gov A related compound, Glycine, N-[(2,4-dimethoxyphenyl)methyl]-, has found application in neuroscience research, where it is used to investigate neurotransmitter systems. This suggests that Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-, with its distinct substitution pattern, could also be developed into a chemical probe for studying neurological pathways and receptor interactions, potentially leading to new therapeutic strategies for neurological disorders.
Table 1: Potential Applications of N-Substituted Glycine Derivatives as Chemical Probes
| Application Area | Mechanism of Action | Potential Research Focus for Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- |
| Bioinorganic Chemistry | Acts as a bidentate ligand to carry bioactive metal ions into biological systems. nih.govacs.org | Development of metal complexes for targeted drug delivery or as imaging agents. |
| Neuroscience | Influences neurotransmitter activity and interacts with specific receptors. | Investigation of its effects on neurotransmitter systems to develop probes for neurological disorders. |
| Protein-Protein Interactions | Serves as a proteolytically stable scaffold to mimic peptide structures. nih.gov | Design of probes to study and modulate specific protein-protein interactions involved in disease. |
Utilization in Materials Science and Polymer Chemistry
The field of materials science has seen a growing interest in the use of amino acid derivatives for the creation of novel polymers and functional materials. N-substituted glycines, in particular, are the monomers for a class of polymers known as peptoids. nih.govsemanticscholar.org These polymers are isomers of natural peptides but exhibit enhanced stability and can be synthesized with a wide variety of side chains, allowing for the creation of materials with tailored properties. nih.gov
The polymerization of N-substituted glycine N-thiocarboxyanhydrides (NNTAs) offers a promising route to the synthesis of functional polypeptoids. acs.org This method allows for the creation of polymers with controlled molecular weights and low dispersities. acs.org Given its structure, Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- could potentially be converted into its corresponding NNTA and subsequently polymerized to yield a polypeptoid with unique characteristics conferred by the 2-hydroxy-4-methoxyphenyl side chain. Such polymers could find applications in areas ranging from biomedicine to advanced materials. The presence of the phenolic hydroxyl group offers a site for further functionalization of the polymer.
Glycine and its derivatives have been successfully employed in the modification of surfaces to enhance their properties. For instance, glycine-functionalized polyvinyl alcohol (PVA) has been grafted onto polydopamine-coated ultrafiltration membranes to improve their antifouling characteristics. researchgate.net The resulting modified membranes exhibit increased stability and resistance to fouling during wastewater filtration. researchgate.net Similarly, fluorinated glycine derivatives are being explored for the development of advanced coatings with specific properties like water repellency. smolecule.com These examples suggest that Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- could be utilized in surface modification applications, where its hydrophilic and phenolic moieties could impart desirable properties such as improved wettability, biocompatibility, or the ability to bind to other molecules.
Potential as an Intermediate in the Synthesis of Complex Molecules
N-substituted glycine derivatives are valuable building blocks in organic synthesis due to their bifunctional nature. The primary method for synthesizing Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- involves a condensation reaction between glycine and 2-hydroxy-4-methoxybenzaldehyde (B30951). evitachem.com This reactivity highlights its potential to serve as a versatile intermediate for the construction of more complex molecular architectures.
The glycine backbone provides a scaffold that can be elaborated upon, while the substituted phenyl ring can direct reactions and influence the properties of the final product. For example, N-aryl glycine derivatives have been utilized as key intermediates in the synthesis of quinoline-fused lactones and lactams through intramolecular Povarov cyclization reactions. researchgate.net Furthermore, glycine has been used as a nitrogen source in the synthesis of 15N-labeled aromatic heterocycles, a technique that is invaluable for mechanistic studies and metabolic tracking. rsc.org These synthetic strategies could potentially be adapted to Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- to access a range of novel heterocyclic compounds with potential biological activities.
Table 2: Synthetic Potential of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-
| Synthetic Transformation | Potential Product Class | Significance |
| Intramolecular Cyclization Reactions | Heterocyclic compounds (e.g., quinoline-fused systems) researchgate.net | Access to novel scaffolds for drug discovery and materials science. |
| Labeled Compound Synthesis | 15N-labeled complex molecules rsc.org | Facilitates mechanistic studies and in vivo tracking of molecules. |
| Peptide and Peptoid Synthesis | Bio-inspired polymers and oligomers nih.govsemanticscholar.org | Creation of new materials and therapeutic agents with enhanced stability. |
Applications in Agrochemical Research (e.g., herbicidal or fungicidal mechanisms)
Glycine and its derivatives have a significant footprint in the agrochemical industry. Most notably, glycine is a precursor in the industrial synthesis of glyphosate, one of the most widely used herbicides. engebiotech.com Beyond its role as a synthetic precursor, glycine itself and other amino acids are being investigated for their ability to enhance plant growth and mitigate the effects of abiotic stress, such as drought and salinity. jindunchemistry.comdoraagri.comcropj.com
Research into the biological activities of N-substituted glycine derivatives has revealed their potential as active ingredients in agrochemicals. Studies have shown that certain N-aryl glycine derivatives exhibit herbicidal activity. asianpubs.orgresearchgate.net For instance, novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have demonstrated excellent herbicidal effects against specific weeds. sci-hub.box
In the realm of fungicides, various amino acid derivatives have been shown to possess antifungal properties. researchgate.net A phosphinic analogue of glycine, aminomethylphosphinic acid, was found to exhibit fungicidal activity. researchgate.net Additionally, a novel peptide, Glycine max antimicrobial peptide (GmAMP), has shown significant antifungal activity against fluconazole-resistant Candida tropicalis. nih.gov These findings suggest that Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-, as an N-substituted glycine, warrants investigation for its potential herbicidal or fungicidal properties. The 2-hydroxy-4-methoxyphenyl moiety may contribute to its biological activity through various mechanisms, including the disruption of metabolic pathways or interference with cellular structures in target organisms.
Development of Diagnostic Reagents and Analytical Standards
In the field of analytical chemistry, compounds with high purity and well-characterized properties are essential as standards for the accurate quantification of substances. Glycine itself is used as an analytical standard for nitrogen determination according to the Kjeldahl method. sigmaaldrich.com This application relies on the precise and consistent nitrogen content of the glycine molecule.
While there is currently no specific information on the use of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- as a diagnostic reagent or an analytical standard, its stable crystalline nature and defined molecular weight suggest its potential in these areas. evitachem.com If a particular analytical method or diagnostic assay were developed that required a standard with the specific structural features of this compound, it could be synthesized in high purity for this purpose. For example, it could serve as a reference compound in chromatographic methods for the analysis of related N-substituted glycine derivatives or as a starting material for the synthesis of labeled internal standards for mass spectrometry-based assays.
Future Research Directions and Unresolved Challenges
Advancements in Asymmetric Synthesis and Chiral Resolution
While Glycine (B1666218), N-[(2-hydroxy-4-methoxyphenyl)methyl]- is itself an achiral molecule, the introduction of substituents on the glycine backbone can create chiral centers, opening avenues for the development of stereospecific derivatives with potentially enhanced biological activity and selectivity. A primary challenge is the development of robust methods for asymmetric synthesis to produce these chiral analogs in high enantiomeric purity.
Future research will likely focus on catalytic asymmetric strategies. For instance, methods analogous to the catalytic asymmetric Tsuji–Trost benzylation of N-unprotected amino acid esters could be adapted to introduce the N-[(2-hydroxy-4-methoxyphenyl)methyl]- moiety onto a prochiral glycine substrate. nih.gov This approach, potentially utilizing a chiral ligand in concert with a palladium catalyst, could offer a direct route to enantiomerically enriched products.
For cases where racemic or diastereomeric mixtures of derivatives are synthesized, advancements in chiral resolution will be critical. Kinetic resolution, particularly using biocatalysts, presents a promising and environmentally sustainable direction. Enzymes such as lipases have demonstrated high selectivity in resolving racemic mixtures of related compounds and could be engineered or screened for activity towards novel chiral derivatives of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-. rsc.org
| Strategy | Description | Key Challenge | Potential Advantage |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | Direct synthesis of a single enantiomer using a chiral catalyst (e.g., chiral aldehyde/palladium system). nih.gov | Developing a catalyst system with high selectivity and yield for the specific substrate. | Atom-efficient, direct access to enantiopure compounds without resolving agents. |
| Chiral Auxiliary-Directed Synthesis | Temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction. | Requires additional steps for attachment and removal of the auxiliary. | Can provide high diastereoselectivity for a wide range of substrates. |
| Biocatalytic Kinetic Resolution | Using an enzyme (e.g., lipase) to selectively react with one enantiomer in a racemic mixture, allowing for separation. rsc.org | Finding or engineering an enzyme with high enantioselectivity for the target molecule. | Mild reaction conditions, high selectivity, and environmentally friendly. |
Exploration of Novel Mechanistic Paradigms and Target Identification
A significant unresolved challenge for many novel bioactive compounds, including derivatives of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-, is the identification of their precise molecular target or targets and the elucidation of their mechanism of action (MoA). Often, a compound is identified through phenotypic screening, where it elicits a desirable biological effect in a cell or organism, but the protein(s) it interacts with to cause this effect are unknown. criver.com This process of "target deconvolution" is a critical hurdle in drug discovery and development. criver.comnih.gov
Future research must employ a suite of modern chemical proteomics and label-free techniques to unravel these mechanisms.
Affinity-Based Proteomics : This approach involves chemically modifying the compound to create a probe that can be used to "fish" for its binding partners in a cell lysate. nih.gov The compound can be immobilized on a solid support (affinity chromatography) or tagged with a photoreactive group that covalently links to its target upon UV irradiation. nih.gov The captured proteins are then identified using mass spectrometry. The main challenge is ensuring the chemical modification does not disrupt the compound's original binding activity. bohrium.com
Label-Free Target Identification : To circumvent the potential issues of chemical modification, label-free methods are gaining prominence. The Cellular Thermal Shift Assay (CETSA) is a powerful technique based on the principle that a compound binding to its target protein will increase that protein's stability against heat-induced denaturation. drughunter.com By heating cell lysates or intact cells treated with the compound to various temperatures and quantifying the remaining soluble proteins, specific targets can be identified. nih.govdrughunter.com
| Method | Principle | Advantage | Limitation |
|---|---|---|---|
| Affinity Chromatography | The compound is immobilized on beads to capture binding proteins from cell lysates for identification. bohrium.com | Directly isolates binding partners. | Immobilization may alter binding; can miss transient interactions. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label the active sites of specific enzyme families. nih.gov | Provides information on target engagement and enzyme activity. | Limited to specific enzyme classes with available probes. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand binding in cells or lysates. drughunter.com | Label-free; confirms target engagement in a physiological context. | Not all binding events result in a measurable thermal shift. |
| Omics-Based Approaches | Uses genomics, transcriptomics, or proteomics to infer targets from cellular response profiles. frontiersin.org | Provides pathway-level information without direct binding measurement. | Indirect; requires significant bioinformatics analysis to pinpoint direct targets. |
Integration with High-Throughput Screening Technologies for Mechanistic Discovery
High-throughput screening (HTS) is the engine of early-stage discovery, but its future utility lies in its integration with technologies that provide deeper mechanistic insights. For a compound like Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-, HTS can move beyond simple activity readouts to generate complex "biological fingerprints" that can be computationally decoded to reveal MoA.
A key future direction is the use of high-content phenotypic screening, where automated microscopy and image analysis are used to quantify hundreds of cellular features (e.g., cell shape, organelle morphology, protein localization) in response to compound treatment. The resulting multiparametric profile can be compared to a reference database of profiles from compounds with known MoA or from genetic perturbations (e.g., CRISPR, RNAi). drughunter.com This "Connectivity Map" approach can generate strong hypotheses about the compound's biological pathway and potential targets. drughunter.com
Furthermore, bridging the gap between an HTS "hit" and its target remains a bottleneck. Emerging technologies like Capture Compound Mass Spectrometry (CCMS) are designed to address this by integrating target capture directly into the screening workflow. CCMS utilizes trifunctional molecules that combine affinity binding with covalent cross-linking to capture target proteins from living cells, offering a more physiologically relevant approach to target identification that can be scaled for higher throughput. criver.com
Computational Predictions for New Derivatization Strategies and Molecular Design
As knowledge of the structure-activity relationships (SAR) for Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- and its analogs grows, computational chemistry will become an indispensable tool for designing next-generation molecules with improved properties. The challenge lies in creating predictive models that can accurately guide synthetic efforts, thereby reducing the time and cost of experimental work.
Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. atlantis-press.commdpi.com Future research will involve generating a diverse library of derivatives of the parent compound, measuring their activity, and using machine learning algorithms to build robust QSAR models. These models can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis. kg.ac.rs
Structure-Based Drug Design : Once a molecular target is identified (as per section 7.2), structure-based methods like molecular docking can be employed. Docking simulations predict the preferred orientation and binding affinity of a ligand within the three-dimensional structure of its target protein. f1000research.com This allows for the rational design of modifications to the compound's structure—for example, altering substituents on the phenyl ring or the N-benzyl group—to enhance binding interactions and improve potency or selectivity.
Molecular Dynamics (MD) Simulations : To gain a more dynamic understanding of the binding event, MD simulations can model the movement of the compound and its target protein over time. nih.gov These simulations provide insights into the stability of the binding pose, the role of water molecules in the binding site, and the free energy of binding, offering a more refined tool for lead optimization than static docking alone.
Overcoming Analytical Hurdles in Complex Research Matrices
A fundamental and often overlooked challenge in studying any bioactive compound is the ability to accurately measure its concentration in complex biological matrices like plasma, urine, or tissue homogenates. ekb.eg The physicochemical properties of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-, being a polar, phenolic amino acid derivative, present specific analytical hurdles that must be overcome for meaningful preclinical and clinical research. nih.govnih.gov
The polarity of the molecule makes it difficult to retain on standard reversed-phase liquid chromatography (LC) columns. Future method development will increasingly rely on alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of polar compounds. nih.gov
The most significant challenge is the "matrix effect" in mass spectrometry (MS), where co-eluting endogenous substances from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net Overcoming this requires:
Advanced Sample Preparation : Developing robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols to selectively isolate the analyte and remove interfering matrix components before analysis. nih.gov
High-Resolution Mass Spectrometry : Using high-resolution MS can help distinguish the analyte from background interferences.
Stable Isotope-Labeled Internal Standards : The gold standard for quantification is the use of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H). This internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for highly accurate correction and reliable quantification, even at very low concentrations. nih.gov
| Challenge | Description | Future Research Direction |
|---|---|---|
| Poor Chromatographic Retention | The compound's high polarity leads to poor retention on standard C18 columns. | Development and optimization of Hydrophilic Interaction Liquid Chromatography (HILIC) methods. nih.gov |
| Matrix Effects in Mass Spectrometry | Endogenous components in biological samples interfere with analyte ionization, causing inaccurate quantification. nih.gov | Advanced sample clean-up (e.g., SPE) and the use of stable isotope-labeled internal standards for correction. nih.gov |
| Low Endogenous Concentrations | Measuring low physiological or post-administration concentrations requires highly sensitive methods. | Optimization of LC-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) for ultimate sensitivity and selectivity. nih.gov |
| Metabolite Identification | Identifying unknown metabolites formed in vivo. | Application of high-resolution mass spectrometry (HRMS) coupled with sophisticated data processing software to detect and identify metabolic products. |
Q & A
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer : Use cell viability assays (e.g., MTT) against cancer lines (e.g., HCT-116, HepG-2) to assess cytotoxicity. IC₅₀ values are calculated via non-linear regression of dose-response curves. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments. Flow cytometry can further probe apoptosis mechanisms .
Q. How to troubleshoot low yields in acylation reactions?
- Methodological Answer : Low yields may stem from moisture-sensitive reagents or incomplete acylation. Ensure anhydrous conditions (e.g., molecular sieves in solvent). Optimize stoichiometry (1.2–1.5 equivalents of acyl chloride) and reaction time (monitor by TLC). Consider activating glycine with Boc-protection to enhance nucleophilicity .
Q. How to perform comparative analysis with structurally similar analogs?
- Methodological Answer : Compare substituent effects (e.g., 4-methoxy vs. 3,4-dichloro) using:
- Computational modeling : DFT calculations (e.g., Gaussian) to assess electronic properties (HOMO-LUMO gaps).
- Biological assays : Parallel testing of analogs in the same assay panel to correlate structure-activity relationships (SAR).
- Thermal analysis : DSC/TGA to study stability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
